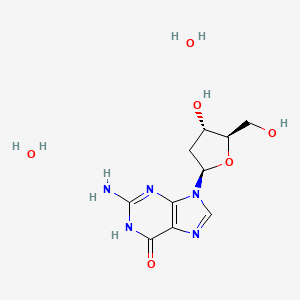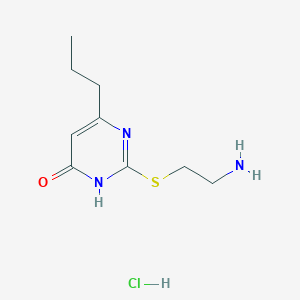
2-((Methylthio)methyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Overview
Description
2-((Methylthio)methyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (MTMDOHPCA) is a synthetic compound that has been found to have various applications in scientific research. It is a derivative of the pyrimidine class of compounds, which are a group of heterocyclic organic compounds containing nitrogen and carbon atoms. MTMDOHPCA has been studied extensively in the fields of biochemistry, physiology, and pharmacology, and has been found to have a variety of applications in laboratory experiments.
Scientific Research Applications
Antimicrobial Applications
Pyrimidine derivatives have been widely recognized for their antimicrobial properties. They can be synthesized into compounds that target various bacterial and fungal pathogens, potentially offering new treatments for infectious diseases .
Anticancer Research
These compounds are also explored for their anticancer activities. They may inhibit the growth of cancer cells or interfere with critical pathways within these cells, contributing to the development of novel chemotherapy agents .
Antiviral Agents
Research into pyrimidine derivatives includes their use as antiviral agents. They could be used to create drugs that combat viral infections by disrupting viral replication or assembly .
Anti-inflammatory and Analgesic Properties
Pyrimidine derivatives are investigated for their potential anti-inflammatory and analgesic effects. They may reduce inflammation and pain by modulating inflammatory mediators and pathways .
Antioxidant Effects
The antioxidant properties of pyrimidine derivatives are another area of interest. They could protect cells from oxidative stress, which is implicated in various diseases and aging processes .
Neuropharmacological Applications
Some pyrimidine derivatives have shown promise in treating neurological conditions such as Alzheimer’s disease, depression, and epilepsy due to their effects on neurotransmitter systems .
Agricultural Applications
In agriculture, these compounds might serve as plant growth regulators or herbicides, influencing plant development or controlling weed populations effectively .
properties
IUPAC Name |
2-(methylsulfanylmethyl)-6-oxo-1H-pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c1-13-3-5-8-4(7(11)12)2-6(10)9-5/h2H,3H2,1H3,(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPKWOTZHRZXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NC(=CC(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Methylthio)methyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1384379.png)

![2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine](/img/structure/B1384382.png)

![2-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384386.png)

![3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384388.png)
![6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384389.png)

![2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol](/img/structure/B1384392.png)
![2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384394.png)